Oroxylin A 7-O-beta-D-glucuronide methyl ester

Pharmacokinetics Bioavailability Metabolism

Oroxylin A 7-O-β-D-glucuronide methyl ester (OGME; CAS 82475-02-3) is a semi-synthetic flavonoid designed to overcome the poor oral bioavailability (<2%) of its parent aglycone Oroxylin A. The methyl ester modification enhances chemical stability and serves as a substrate for tumor-specific β-glucuronidase, enabling targeted delivery research. OGME shares the potent anti-hepatoma pharmacophore (IC50 9.66 μM) of Oroxylin A while offering differential systemic exposure and distinct subcellular trafficking (nuclei & mitochondria). It is the superior choice for glucuronide-based prodrug studies and comparative pharmacokinetic profiling against baicalin and wogonoside. For research use only; not for human use.

Molecular Formula C23H22O11
Molecular Weight 474.4 g/mol
Cat. No. B12321040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxylin A 7-O-beta-D-glucuronide methyl ester
Molecular FormulaC23H22O11
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)O)O)O
InChIInChI=1S/C23H22O11/c1-30-20-14(33-23-19(28)17(26)18(27)21(34-23)22(29)31-2)9-13-15(16(20)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,17-19,21,23,25-28H,1-2H3
InChIKeyBLLTXLXSBUMNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oroxylin A 7-O-β-D-glucuronide Methyl Ester: Understanding Its Role as a Semi-Synthetic Flavonoid Derivative for Research Procurement


Oroxylin A 7-O-β-D-glucuronide methyl ester (OGME; CAS 82475-02-3) is a semi-synthetic flavonoid derivative, structurally related to the bioactive aglycone Oroxylin A, which is isolated from the roots of Scutellaria baicalensis Georgi . OGME features a β-D-glucuronide moiety conjugated at the 7-hydroxyl position, followed by methylation of the glucuronic acid's carboxylic acid group [1]. This strategic modification is intended to improve upon the suboptimal pharmacokinetic properties (poor solubility, rapid metabolism, and low systemic bioavailability) of its parent compound, Oroxylin A [1]. OGME is primarily utilized as a research compound to investigate these prodrug and stability-enhancing properties in various in vitro and in vivo models [1].

Why Oroxylin A 7-O-β-D-glucuronide Methyl Ester Cannot Be Interchanged with Closely Related Analogs or Aglycones


Despite belonging to the same B-ring unsubstituted flavone class [1], substituting Oroxylin A 7-O-β-D-glucuronide methyl ester with its parent aglycone, Oroxylin A, or other similar glucuronides like Baicalin or Wogonoside, is scientifically unsound due to profound differences in systemic exposure and cellular pharmacokinetics. While the aglycone Oroxylin A suffers from extremely low oral bioavailability (<2%) [2], its major in vivo metabolite, Oroxylin A 7-O-glucuronide (OG), demonstrates superior and differential systemic exposure [3]. The methyl ester derivative (OGME) further distinguishes itself through designed chemical stability, potentially altering its metabolic fate compared to the native glucuronide [4]. Consequently, using Oroxylin A or a non-methylated glucuronide as a proxy in research will yield non-equivalent experimental outcomes in terms of cellular uptake, tissue distribution, and overall pharmacokinetic profile.

Oroxylin A 7-O-β-D-glucuronide Methyl Ester: Quantitative Differentiation Evidence vs. Key Comparators


Systemic Exposure Advantage: Oroxylin A 7-O-β-D-glucuronide (OG) Demonstrates Superior Bioavailability Over Aglycone Oroxylin A

The major in vivo metabolite, Oroxylin A 7-O-β-D-glucuronide (OG), exhibits a significantly higher systemic exposure compared to its parent aglycone, Oroxylin A. While this is data for the metabolite OG (not the methyl ester directly), it provides crucial class-level inference for the superior pharmacokinetic potential of glucuronide conjugates over the aglycone [1]. The relative bioavailability of Oroxylin A after oral administration is less than 2%, leading to low systemic levels [2].

Pharmacokinetics Bioavailability Metabolism

Selective Anti-Hepatoma Activity: Oroxylin A Exhibits Superior Potency and Selectivity Compared to Wogonin and Chrysin

While this data is for the aglycone Oroxylin A, it establishes a key activity profile for the core pharmacophore, providing a baseline for evaluating its derivatives like OGME. In a direct head-to-head comparison, Oroxylin A demonstrated significantly higher potency and selective cytotoxicity against hepatoma cells compared to two structurally similar flavonoids, wogonin and chrysin [1].

Oncology Cell Viability Selective Cytotoxicity

Differential Cellular Distribution: Glucuronide Metabolite (OG) Shows Distinct Intracellular Fate Compared to Oroxylin A Aglycone

In a cellular pharmacokinetic study using HepG2 cells, the glucuronide metabolite Oroxylin A 7-O-D-glucuronide (OG) exhibited a different pattern of subcellular distribution compared to the parent aglycone, Oroxylin A [1]. This suggests that glucuronidation fundamentally alters intracellular targeting, a key consideration for mechanistic studies.

Cellular Pharmacokinetics Subcellular Fractionation Metabolism

In-Class Pharmacokinetic Superiority: Oroxylin A 7-O-β-D-glucuronide (OG) Achieves Highest Dose-Normalized Exposure Among Major Flavonoid Glucuronides

When compared to other major flavonoid glucuronides in Scutellariae Radix, Oroxylin A 7-O-β-D-glucuronide (OG) demonstrates a superior pharmacokinetic profile [1]. This class-level evidence supports the strategic value of the OG scaffold, and by extension its methyl ester derivative OGME, over alternative glucuronide options like baicalin or wogonoside.

Comparative Pharmacokinetics Flavonoid Glucuronides Systemic Exposure

Recommended Research and Industrial Applications for Oroxylin A 7-O-β-D-glucuronide Methyl Ester Based on Quantifiable Differentiation


Prodrug Design and Pharmacokinetic Enhancement Studies for Flavonoids

Due to the extremely low oral bioavailability (<2%) of its parent aglycone Oroxylin A [1], OGME is an ideal candidate for investigating glucuronide-based prodrug strategies. The methyl ester modification is designed to enhance stability and serve as a substrate for tumor-specific β-glucuronidase, thereby achieving targeted delivery of the active aglycone [2]. This makes OGME a valuable tool for researchers seeking to overcome the delivery challenges of natural flavonoids.

Investigating Selective Anti-Cancer Mechanisms and Cellular Pharmacokinetics

The core pharmacophore, Oroxylin A, has demonstrated superior and selective anti-hepatoma activity with an IC50 of 9.66 μM, significantly outperforming analogs wogonin (66.77 μM) and chrysin (36.26 μM) [3]. Furthermore, its glucuronide metabolite exhibits distinct subcellular trafficking, localizing to both nuclei and mitochondria [4]. OGME is the optimal compound for studying the combined impact of the potent core scaffold and the targeted delivery via glucuronidation on these cancer-related pathways and organelle-specific effects.

Comparative Flavonoid Glucuronide Pharmacokinetic Analysis

In-class evidence shows that the Oroxylin A glucuronide (OG) scaffold achieves the highest dose-normalized systemic exposure when compared to other major flavonoid glucuronides like baicalin and wogonoside [5]. OGME can be employed in comparative pharmacokinetic studies to validate and elucidate the structural features (e.g., the 6-methoxy and 5-hydroxy groups) responsible for this superior in vivo profile, providing a benchmark for evaluating other B-ring unsubstituted flavones.

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